molecular formula C21H22N2O3S2 B2699308 2-((1H-indol-3-yl)thio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 2034461-80-6

2-((1H-indol-3-yl)thio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2699308
CAS No.: 2034461-80-6
M. Wt: 414.54
InChI Key: QYCJBHHRSSYXAQ-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)thio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is a complex organic compound featuring an indole moiety, a thiazepane ring, and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 1H-indole-3-thiol and 1,4-thiazepane derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) and may require catalysts or specific solvents to optimize yields.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to scale up the process. This includes:

    Batch Processing: Utilizing large reactors to handle the multi-step synthesis.

    Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and safety.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the indole moiety, leading to various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfone group, converting it back to the thioether or even further to a sulfide.

    Substitution: The indole and thiazepane rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

    Oxidized Derivatives: Various oxidized forms of the indole ring.

    Reduced Products: Thioether or sulfide derivatives.

    Substituted Compounds: Functionalized indole or thiazepane derivatives with different substituents.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand or catalyst in organic reactions.

Biology

    Biological Probes: Utilized in the study of biological systems due to its structural complexity and functional groups.

Medicine

    Pharmacological Research: Investigated for potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

    Material Science:

Mechanism of Action

The compound’s mechanism of action in biological systems involves interactions with various molecular targets:

    Enzyme Inhibition: The sulfone group can interact with enzyme active sites, inhibiting their function.

    Receptor Binding: The indole moiety can bind to specific receptors, modulating their activity.

    Pathways: Involvement in signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-((1H-indol-3-yl)thio)ethanone: Lacks the thiazepane ring and sulfone group.

    1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone: Lacks the indole moiety.

Uniqueness

    Structural Complexity: The combination of indole, thiazepane, and sulfone groups makes it unique.

    Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c24-21(15-27-19-14-22-18-9-5-4-8-17(18)19)23-11-10-20(28(25,26)13-12-23)16-6-2-1-3-7-16/h1-9,14,20,22H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCJBHHRSSYXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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